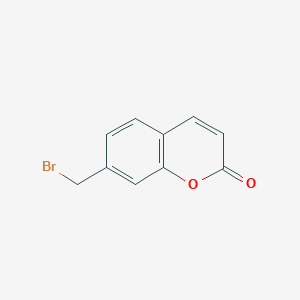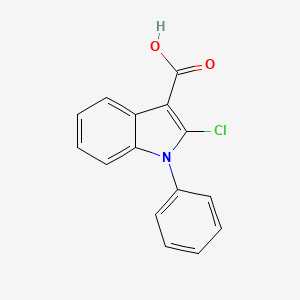
5-Ethynyl-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxy-5-ethynyluridine can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 5-iodo-2’-deoxyuridine with ethynyl magnesium bromide in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of 2’-Deoxy-5-ethynyluridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-5-ethynyluridine primarily undergoes substitution reactions.
Common Reagents and Conditions:
Copper(I) Catalysts: Copper sulfate (CuSO4) and sodium ascorbate are commonly used to catalyze the click reaction.
Solvents: Dimethyl sulfoxide (DMSO) and water are frequently used as solvents for these reactions.
Major Products: The major product formed from the click reaction is a stable triazole ring, which is often conjugated with fluorescent dyes or biotin for detection purposes .
Scientific Research Applications
2’-Deoxy-5-ethynyluridine has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of various biomolecules.
Biology: The compound is extensively used to label newly synthesized DNA, allowing researchers to study cell proliferation and DNA replication.
Medicine: It is employed in cancer research to monitor tumor cell proliferation and the effectiveness of anti-cancer drugs.
Industry: The compound is used in the development of diagnostic assays and high-throughput screening methods
Mechanism of Action
2’-Deoxy-5-ethynyluridine is incorporated into DNA during the S-phase of the cell cycle, replacing thymidine. The ethynyl group on the compound allows it to undergo a click reaction with azide-modified fluorescent dyes, forming a stable triazole ring. This reaction enables the detection of newly synthesized DNA . Additionally, the incorporation of 2’-Deoxy-5-ethynyluridine into DNA can induce DNA damage through the formation of interstrand crosslinks, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): Another thymidine analogue used for DNA labeling.
2’-Deoxy-5-iodouridine: Used in similar applications but with different reactivity due to the iodine atom.
Comparison: 2’-Deoxy-5-ethynyluridine is unique due to its ethynyl group, which allows for the click reaction, providing a more efficient and less toxic method for DNA labeling compared to 5-Bromo-2’-deoxyuridine. The click reaction does not require DNA denaturation, making the process simpler and more reproducible .
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
5-ethynyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17) |
InChI Key |
CDEURGJCGCHYFH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B8811504.png)
![1-Boc-4-[(4-methylphenyl)amino]-piperidine](/img/structure/B8811508.png)


![7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8811531.png)

![1-Boc-4-[(1-methyl-4-piperidyl)methyl]piperidine](/img/structure/B8811551.png)


![Benzoic acid, 4-[(phenylsulfonyl)amino]-, ethyl ester](/img/structure/B8811573.png)




